molecular formula C16H14N2O6 B5850945 methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate

methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate

Cat. No.: B5850945
M. Wt: 330.29 g/mol
InChI Key: RLHKXBJWYIINQB-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitrophenoxy group, an acetylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, phenol, undergoes nitration to form 3-nitrophenol.

    Esterification: 3-Nitrophenol is then esterified with methyl chloroformate to produce methyl 3-nitrophenoxyacetate.

    Acetylation: The ester is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate
  • Methyl 3-{[(2-nitrophenoxy)acetyl]amino}benzoate
  • Methyl 3-{[(3-nitrophenoxy)acetyl]amino}salicylate

Uniqueness

Methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate is unique due to the specific positioning of the nitrophenoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[[2-(3-nitrophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-16(20)11-4-2-5-12(8-11)17-15(19)10-24-14-7-3-6-13(9-14)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHKXBJWYIINQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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